tert-butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-21(2,3)30-19(26)14-25-20(27)24-13-17(8-9-18(24)22-25)31(28,29)23-11-10-15-6-4-5-7-16(15)12-23/h4-9,13H,10-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZZGCQQOMKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety can be attached through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The unique structural features of the compound make it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Spectral Analysis
Key structural analogues include compounds 1 and 7 from NMR-based studies (Molecules, 2014). These share the triazolo-pyridine core but differ in substituents. NMR chemical shift comparisons (Table 1) reveal:
| Proton Region | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| Region A (39–44) | 7.2–7.5 ppm | 7.1–7.4 ppm | 7.3–7.6 ppm |
| Region B (29–36) | 3.8–4.2 ppm | 3.7–4.1 ppm | 4.0–4.3 ppm |
- Region A : Aromatic protons in the target compound show upfield shifts compared to Compound 7, indicating reduced electron density due to sulfonyl substitution.
- Region B : Methine protons near the triazole ring exhibit downfield shifts in Compound 7, suggesting steric or electronic perturbations from substituent variations.
Reactivity and Stability
- Hydrolytic Stability : The tert-butyl ester group in the target compound confers greater hydrolytic stability compared to methyl or ethyl esters in analogues like ethyl 2-methyl-4-(4-tert-butylphenyl)pyrrolidine derivatives.
- Sulfonamide Reactivity: The tetrahydroisoquinoline sulfonyl group enhances electrophilicity at the triazole ring, contrasting with simpler sulfonamides lacking fused aromatic systems.
Lumping Strategy for Comparative Analysis
Per the lumping approach (Climate Change Impacts on Marine Ecosystems, 2022), compounds with shared cores (e.g., triazolo-pyridine) are grouped to predict behavior. The target compound’s sulfonyl and ester substituents place it in a subgroup with distinct reactivity and solubility profiles compared to non-sulfonylated or non-esterified analogues.
Research Findings and Implications
Pharmacological Potential
Biological Activity
The compound tert-butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing literature and research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- tert-butyl group : A bulky group that enhances lipophilicity.
- triazole ring : Known for its diverse biological activities.
- pyridine derivative : Contributes to the interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds containing triazole and isoquinoline moieties often possess anticancer properties. For instance:
- A related study indicated that triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Properties
Research into similar compounds suggests potential antimicrobial activity:
- Compounds with triazole structures have been reported to show antibacterial effects against pathogenic bacteria . Further exploration into the specific antimicrobial activity of this compound is warranted.
Anti-inflammatory Effects
The presence of the sulfonamide group in the structure may confer anti-inflammatory properties:
- Sulfonamide derivatives are known to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are considered:
- Substituents on the triazole ring : Alterations can significantly affect binding affinity to target receptors.
- Length and branching of alkyl chains : The tert-butyl group enhances solubility and bioavailability.
- Positioning of functional groups : The placement of keto and sulfonamide groups can influence pharmacodynamics.
Case Studies
Several case studies have explored similar compounds with promising results:
Q & A
Basic: What synthetic routes are commonly employed to synthesize this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Sulfonylation of the tetrahydroisoquinoline moiety.
- Triazolopyridine ring formation via cyclization reactions.
- Esterification with tert-butyl groups under basic conditions.
Example protocols involve optimizing reaction temperatures (e.g., 80–100°C for cyclization) and using catalysts like DMAP (4-dimethylaminopyridine) for ester coupling .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | SOCl₂, DCM, 0°C → RT | 65–75 |
| Cyclization | K₂CO₃, DMF, 80°C, 12 h | 50–60 |
| Esterification | Boc₂O, DMAP, THF, reflux | 70–80 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazolo[4,3-a]pyridine core. Key signals include δ ~2.8–3.2 ppm (tetrahydroisoquinoline CH₂ groups) and δ ~8.1 ppm (triazole protons) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. Discrepancies >5 ppm require isotopic pattern analysis .
- IR Spectroscopy : Absorptions at ~1700 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O) confirm functional groups .
Advanced: How can reaction conditions be optimized for improved yields?
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading.
- Response Surface Modeling : Identifies optimal conditions (e.g., 85°C in DMF with 5 mol% DMAP increases cyclization yield to 72%) .
- Continuous-Flow Chemistry : Reduces side reactions via precise temperature control and shorter residence times .
Table 2: DoE Results for Cyclization Step
| Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 70 | DMF | 3 | 48 |
| 85 | DMF | 5 | 72 |
| 90 | THF | 5 | 58 |
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Dynamic NMR Studies : Detect rotational barriers in sulfonyl groups causing signal splitting .
- DFT Calculations : Compare computed chemical shifts (e.g., B3LYP/6-31G*) with experimental data to identify conformational discrepancies .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole vs. pyridine ring orientation) .
Advanced: How can computational methods guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) by modeling interactions between the sulfonyl group and active-site residues .
- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl vs. tert-butyl) with activity using Hammett constants .
- Synthetic Feasibility Screening : Prioritize analogs with synthetic accessibility scores >4.0 (e.g., using SwissADME) .
Advanced: What strategies address low yields in the final esterification step?
Methodological Answer:
- Protecting Group Alternatives : Replace tert-butyl with more stable groups (e.g., Troc [2,2,2-trichloroethyl]) under acidic conditions .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h, minimizing decomposition .
- Purification : Use preparative HPLC with C18 columns (gradient: 50–90% MeCN/H₂O) to isolate pure product .
Advanced: How to analyze biological interactions of this compound with macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to proteins like serum albumin .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Fluorescence Quenching Assays : Monitor conformational changes in enzymes (e.g., tryptophan residue quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
